molecular formula C7H3BrClFO2 B221309 3-Bromo-6-chloro-2-fluorobenzoic acid CAS No. 702640-51-5

3-Bromo-6-chloro-2-fluorobenzoic acid

Cat. No. B221309
Key on ui cas rn: 702640-51-5
M. Wt: 253.45 g/mol
InChI Key: RMFKXLDHDDWWGR-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

A solution of lithium diiosopropyl amide is generated by adding n-BuLi (360 mL of 2 M solution in THF) to diisopropylamine (73 g, 0.722 mol) in 500 mL of anhydrous THF while a reaction temperature of −60° C. is maintained by cooling in dry-ice acetone bath. After stirring for 30 minutes, 1-bromo-4-chloro-2-fluorobenzene (75 g, 0.36 mol) is added and stirring maintained at −70° C. for 2 hours. The cold solution is then transferred, via a cannula, under an inert atmosphere to a suspension of solid CO2 (100 g, excess) in anhydrous Et2O. The mixture is allowed to warm to room temperature with stirring and then the solvent removed by rotary evaporator. The residual solid is treated with 1 N HCl solution until pH=3.0 and the mixture is filtered. The white solid that is obtained is suspended in 1000 mL of 2 N HCl solution and stirred for an additional 1 hour. The suspension is filtered to collect a white solid which is air dried, suspended in 100 mL of hexanes and collected to give 2-chloro-5-bromo-6-fluorobenzoic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step Two
Quantity
73 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
75 g
Type
reactant
Reaction Step Three
Name
Quantity
100 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
1000 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Li].[Li]CCCC.C(NC(C)C)(C)C.[Br:14][C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][C:16]=1[F:22].[C:23](=[O:25])=[O:24]>C1COCC1.C(=O)=O.CC(C)=O.CCOCC.Cl>[Cl:21][C:18]1[CH:19]=[CH:20][C:15]([Br:14])=[C:16]([F:22])[C:17]=1[C:23]([OH:25])=[O:24] |f:6.7,^1:0|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]
Step Two
Name
Quantity
360 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
73 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
75 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)Cl)F
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
dry-ice acetone
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)=O.CC(=O)C
Step Six
Name
Quantity
1000 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is maintained
STIRRING
Type
STIRRING
Details
stirring
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
with stirring
CUSTOM
Type
CUSTOM
Details
the solvent removed by rotary evaporator
ADDITION
Type
ADDITION
Details
The residual solid is treated with 1 N HCl solution until pH=3.0
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
CUSTOM
Type
CUSTOM
Details
The white solid that is obtained
STIRRING
Type
STIRRING
Details
stirred for an additional 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The suspension is filtered
CUSTOM
Type
CUSTOM
Details
to collect a white solid which
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
collected

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=C(C=C1)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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